2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid
Description
2-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid is a heterocyclic compound featuring a pyrrolo[3,4-b]pyrazine core fused with a ketone-functionalized propanoic acid moiety. Its molecular formula is C₉H₇N₃O₄, with a molecular weight of 221.17 g/mol and CAS number 126310-27-8 . The compound is commercially available at 95–97% purity and is primarily used in medicinal chemistry research, particularly for drug discovery targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-4(9(15)16)12-7(13)5-6(8(12)14)11-3-2-10-5/h2-4H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZJOLSXTGOSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=NC=CN=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a suitable diketone with a diamine, followed by cyclization and oxidation steps.
Condensation Reaction: The initial step involves the reaction of a diketone with a diamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolo[3,4-b]pyrazine ring.
Oxidation: The final step involves oxidation to introduce the keto groups at the 5 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Heterocyclic Core Variations
Substituent Effects
- Phenyl Substitution : The phenylacetic acid derivative (CAS 96983-28-7) exhibits a higher LogP (1.05) due to the hydrophobic phenyl group, suggesting improved membrane permeability compared to the parent compound (LogP = -0.20) .
- Fluorophenyl Hybrids: Fluorine substitution in imidazolidinone derivatives (e.g., C₁₃H₁₃FN₂O₄) enhances metabolic stability and bioavailability, a feature absent in the target compound .
Physicochemical Properties
- Acidity : The pyridine analogue (CAS 126310-28-9) has a calculated pKa of 3.21 , indicating moderate acidity suitable for pH-dependent solubility . Data for the pyrazine variant is lacking but predicted to be similar.
- Polar Surface Area (PSA) : The pyridine derivative has a PSA of 87.57 Ų , typical for compounds with moderate blood-brain barrier penetration .
Biological Activity
2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid
- Molecular Formula : C₉H₇N₃O₄
- Molecular Weight : 221.17 g/mol
- CAS Number : 126310-27-8
The biological activity of 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in nucleotide biosynthesis, particularly glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for purine metabolism. This inhibition can lead to reduced proliferation of cancer cells that rely on these pathways for growth .
- Antitumor Activity : Studies have demonstrated that derivatives of pyrrolo[3,4-b]pyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves selective uptake via folate receptors (FRα and FRβ) and subsequent inhibition of DNA synthesis .
- Anti-inflammatory Effects : Some studies suggest that related compounds may exhibit anti-inflammatory properties by inhibiting nitric oxide production in response to inflammatory stimuli . This could indicate a broader therapeutic potential beyond oncology.
Case Studies
Several studies have explored the biological activity of pyrrolo derivatives similar to 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid:
-
Antifolate Inhibitors : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit tumor cell proliferation. The most potent compounds showed IC50 values in the low nanomolar range against FR-expressing cells . This highlights the potential of pyrrolo-based compounds in cancer therapy.
Compound Target IC50 (nM) Compound 1 FRα-expressing RT16 cells 1.82 Compound 2 FRβ-expressing D4 cells 0.57 Compound 3 hPCFT-expressing R2/hPCFT4 cells 43 - Nitric Oxide Inhibition : Research on pyrazolo derivatives indicated significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression in RAW 264.7 macrophages . This suggests a possible avenue for developing anti-inflammatory agents based on the structural framework of pyrrolo compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
